Lipophilicity vs. N-Dodecyldodecanamide
The calculated partition coefficient (XLogP3-AA) for N-decyldodecanamide is 9.2, indicating extremely high lipophilicity . In comparison, the larger symmetric analog, N-dodecyldodecanamide, exhibits a predicted ACD/LogP of 14.13 . This difference of approximately 5 logP units corresponds to a theoretical 100,000-fold higher partition into a non-polar phase for the symmetric analog.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 9.2 |
| Comparator Or Baseline | N-Dodecyldodecanamide: ACD/LogP = 14.13 |
| Quantified Difference | Δ LogP ≈ 4.93 (estimated 100,000x difference in partition coefficient) |
| Conditions | Calculated values from in silico models (XLogP3-AA vs. ACD/LogP) |
Why This Matters
This significant difference in lipophilicity dictates the compound's behavior in partitioning, bioavailability, and interaction with lipid bilayers, making the target compound more suitable for applications requiring moderate, rather than extreme, hydrophobicity.
